molecular formula C12H12ClF3O B1322194 5-Chloro-1-oxo-1-(3-trifluoromethylphenyl)pentane CAS No. 487058-80-0

5-Chloro-1-oxo-1-(3-trifluoromethylphenyl)pentane

Cat. No.: B1322194
CAS No.: 487058-80-0
M. Wt: 264.67 g/mol
InChI Key: PNOPDBDSEXJMEE-UHFFFAOYSA-N
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Description

5-Chloro-1-oxo-1-(3-trifluoromethylphenyl)pentane: is an organic compound with the molecular formula C12H12ClF3O It is characterized by the presence of a chloro group, a trifluoromethyl group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-oxo-1-(3-trifluoromethylphenyl)pentane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-trifluoromethylbenzene and 5-chloropentanone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Catalysis: It can serve as a ligand or catalyst in various organic reactions, enhancing reaction rates and selectivity.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

Medicine:

    Drug Development: It is explored as a potential lead compound in drug development, particularly for its pharmacological properties and interactions with biological targets.

Industry:

    Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-1-oxo-1-(3-trifluoromethylphenyl)pentane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

  • 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane
  • 5-Chloro-1-oxo-1-(3-difluoromethylphenyl)pentane
  • 5-Chloro-1-oxo-1-(3-fluoromethylphenyl)pentane

Comparison:

  • Structural Differences: The presence of different substituents (trifluoromethyl, difluoromethyl, fluoromethyl) on the phenyl ring leads to variations in chemical reactivity and physical properties.
  • Reactivity: The trifluoromethyl group in 5-Chloro-1-oxo-1-(3-trifluoromethylphenyl)pentane imparts higher stability and resistance to metabolic degradation compared to its analogs.
  • Applications: Due to its unique properties, this compound finds specific applications in areas where enhanced lipophilicity and stability are desired.

Properties

IUPAC Name

5-chloro-1-[3-(trifluoromethyl)phenyl]pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClF3O/c13-7-2-1-6-11(17)9-4-3-5-10(8-9)12(14,15)16/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOPDBDSEXJMEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621986
Record name 5-Chloro-1-[3-(trifluoromethyl)phenyl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

487058-80-0
Record name 5-Chloro-1-[3-(trifluoromethyl)phenyl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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